4-(Methylthio)-1,3,5-triazin-2-amine
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Overview
Description
4-(Methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The methylthio group attached to the triazine ring suggests potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of triazine derivatives, including those with methylthio substituents, has been explored in several studies. A practical one-pot synthesis method for 4,6-disubstituted and 4-aryl-6-methyl-substituted 1,3,5-triazin-2-amines has been developed, which uses cesium carbonate-promoted cotrimerization of aromatic nitriles with guanidine or N-acetylguanidine . Another study describes the conversion of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one to its methylthio derivative, which then serves as a building block for further reactions to synthesize novel tetrazepine derivatives . Additionally, a regioselective synthesis of 2-amino-1,2,4-triazinones has been reported, starting from 3-methylthio-1,2,4-triazinones with O-(2,4-dinitrophenyl)hydroxylamine as an amino transfer agent .
Molecular Structure Analysis
The molecular and crystal structure of triazine derivatives has been studied, revealing that these compounds can form various crystal symmetries and conformations. For instance, a triazine derivative crystallized from ethanol showed monoclinic symmetry with specific unit cell dimensions and a flattened boat conformation of the triazine ring . Such structural elucidations are crucial for understanding the physical properties and potential interactions of these compounds.
Chemical Reactions Analysis
Triazine compounds can undergo a variety of chemical reactions. Photokinetic experiments have shown that the deamination reaction of 4-amino-3-methylthio-1,2,4-triazin-5(4H)-ones is dependent on the presence of oxygen and the nature of the solvent . The conversion of 3-(methylthio)-1,2,4-triazine with potassium amide in liquid ammonia has been studied, revealing a proposed SN(ANRORC) mechanism for the amino-de(methylthio)lation reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure and substituents. The study of N-methyl 3-amino-1,2,4-triazin-5(2H)-ones by C-13 nuclear magnetic resonance spectroscopy has provided insights into the structural elucidation of these compounds, which is essential for understanding their reactivity and potential applications . Additionally, the design and synthesis of 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine and its derivatives have been carried out, with in vitro and in silico studies highlighting their antimicrobial activities and molecular interactions .
Scientific Research Applications
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Future Directions
properties
IUPAC Name |
4-methylsulfanyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQROAKSRUALIEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516121 |
Source
|
Record name | 4-(Methylsulfanyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)-1,3,5-triazin-2-amine | |
CAS RN |
27282-89-9 |
Source
|
Record name | 4-(Methylsulfanyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylsulfanyl)-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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